molecular formula C11H7F3N2O B3224640 2-(Pyridazin-4-yl)-4-(trifluoromethyl)phenol CAS No. 1235407-03-0

2-(Pyridazin-4-yl)-4-(trifluoromethyl)phenol

Número de catálogo B3224640
Número CAS: 1235407-03-0
Peso molecular: 240.18 g/mol
Clave InChI: JZWVBCZDXFAOOV-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Physical And Chemical Properties Analysis

  • Melting Point : Approximately .

Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

  • Pyridazine analogs, including compounds related to 2-(Pyridazin-4-yl)-4-(trifluoromethyl)phenol, are significant in medicinal chemistry. For example, a compound synthesized from related chemicals was analyzed using spectroscopic techniques and XRD, revealing crystallization in the monoclinic crystal system. This kind of structural analysis is vital for understanding the properties and potential applications of these compounds (Sallam et al., 2021).

Herbicidal and Bleaching Activities

  • A study on similar pyridazine derivatives found that they exhibit significant bleaching and herbicidal activities. This research synthesized various derivatives and tested their effectiveness through greenhouse tests, indicating potential agricultural applications (Xu et al., 2012).

Monoamine Oxidase Inhibition

  • Derivatives of pyridazine, closely related to 2-(Pyridazin-4-yl)-4-(trifluoromethyl)phenol, have been found to be potent inhibitors of monoamine oxidase B (MAO-B), a key enzyme in the human body. This suggests potential applications in neuroscience or pharmacology (Frédérick et al., 2004).

Electromagnetic and Photophysical Properties

  • Research on pyridazine-based compounds has extended into the field of electromagnetic and photophysical properties. For instance, a study synthesized Ruthenium Triazole Complexes using related compounds for application in regenerative solar cells, demonstrating their potential in renewable energy technologies (Lees et al., 1999).

Antimalarial Activity

  • A trifluoromethyl-substituted pyridine analogue, similar to 2-(Pyridazin-4-yl)-4-(trifluoromethyl)phenol, was identified as a lead compound for malaria treatment and prevention due to its superior antimalarial activity and lower cytotoxicity. This highlights the potential of such compounds in medical research and drug development (Chavchich et al., 2016).

Luminescent and Magnetic Properties

  • In another study, pyridazine-based compounds were used in coordination chemistry to create complexes with unique luminescent and magnetic properties. Such properties can be useful in materials science and engineering (Gao et al., 2014).

Direcciones Futuras

: Catalytic protodeboronation of pinacol boronic esters: formal anti-Markovnikov hydromethylation of alkenes

Propiedades

IUPAC Name

2-pyridazin-4-yl-4-(trifluoromethyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7F3N2O/c12-11(13,14)8-1-2-10(17)9(5-8)7-3-4-15-16-6-7/h1-6,17H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZWVBCZDXFAOOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)C2=CN=NC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501260044
Record name 2-(4-Pyridazinyl)-4-(trifluoromethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501260044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Pyridazin-4-yl)-4-(trifluoromethyl)phenol

CAS RN

1235407-03-0
Record name 2-(4-Pyridazinyl)-4-(trifluoromethyl)phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1235407-03-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Pyridazinyl)-4-(trifluoromethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501260044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Acetonitrile (9 L) was sparged with nitrogen for 2 hours. To the solvent was added cesium fluoride (335.8 g, 2.21 mol), 4-(tributylstannyl)pyridazine (408 g, 1.11 mol), 4-trifluoromethyl-6-iodophenol (318.3 g, 1.11 moles), palladium tetrakis 25 triphenylphosphine (61.31 g, 53.05 mmol) and copper (I) iodide (40 g, 210 mmol) at 20° C. The resulting orange suspension was heated to 45-50° C. for 2 hours. The reaction was cooled and partitioned between TBME (2×5 L) and aqueous hydrochloric acid solution (2 N, 2×5 L). The resulting biphasic solution was filtered and the layers separated. The aqueous phases were combined and basified with a sodium hydroxide solution (4 M, 6 L) to obtain a pH=4-5. The resulting suspension was extracted with EtOAc (10 L) and the organic layer concentrated in vacuo to afford the title compound as an orange solid (60%).
Quantity
335.8 g
Type
reactant
Reaction Step One
Quantity
408 g
Type
reactant
Reaction Step One
Quantity
318.3 g
Type
reactant
Reaction Step One
Quantity
61.31 g
Type
catalyst
Reaction Step One
Quantity
40 g
Type
catalyst
Reaction Step One
Yield
60%

Synthesis routes and methods II

Procedure details

To a 5 L jacketed vessel was added acetonitrile (9 L) and the solvent was sparged with nitrogen for 2 hours. To the solvent was added cesium fluoride (335.8 g, 2.21 moles), 4-(tributylstannyl)pyridazine (408 g, 1.11 moles), 4-trifluoromethyl-6-iodophenol (318.33 g, 1.11 moles), palladium tetrakis triphenylphosphine (61.31 g, 53.05 mmole) and copper (I) iodide (40 g, 210 mmol) at 20° C. The resulting orange suspension was heated to 45-50° C. for 2 hours. The reaction was cooled and partitioned between ter-tbutylmethylether (2×5 L) and 2N (aq) HCl (2×5 L). The resulting biphasic solution was filtered and the layers separated. The aqueous phases were combined and basified with 4M (aq) sodium hydroxide solution (6 L) to obtain a pH=4-5. The resulting suspension was extracted into ethyl acetate (10 L) and the organic layer concentrated to dryness to afford the title compound (204 g, 60%) as an orange solid.
Quantity
335.8 g
Type
reactant
Reaction Step One
Quantity
408 g
Type
reactant
Reaction Step One
Quantity
318.33 g
Type
reactant
Reaction Step One
[Compound]
Name
palladium tetrakis triphenylphosphine
Quantity
61.31 g
Type
reactant
Reaction Step One
Quantity
40 g
Type
catalyst
Reaction Step One
Quantity
9 L
Type
solvent
Reaction Step Two
Yield
60%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Pyridazin-4-yl)-4-(trifluoromethyl)phenol
Reactant of Route 2
Reactant of Route 2
2-(Pyridazin-4-yl)-4-(trifluoromethyl)phenol
Reactant of Route 3
Reactant of Route 3
2-(Pyridazin-4-yl)-4-(trifluoromethyl)phenol
Reactant of Route 4
Reactant of Route 4
2-(Pyridazin-4-yl)-4-(trifluoromethyl)phenol
Reactant of Route 5
Reactant of Route 5
2-(Pyridazin-4-yl)-4-(trifluoromethyl)phenol
Reactant of Route 6
Reactant of Route 6
2-(Pyridazin-4-yl)-4-(trifluoromethyl)phenol

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.